molecular formula C9H12N2 B13739918 N-Allyl-benzene-1,3-diamine CAS No. 34884-70-3

N-Allyl-benzene-1,3-diamine

Cat. No.: B13739918
CAS No.: 34884-70-3
M. Wt: 148.20 g/mol
InChI Key: JKUXACMDIOGCIN-UHFFFAOYSA-N
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Description

N-Allyl-benzene-1,3-diamine is an organic compound with the molecular formula C9H12N2. It consists of a benzene ring substituted with two amino groups at the 1 and 3 positions, and an allyl group attached to one of the amino groups. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with allyl halides under basic conditions. One common method is the nucleophilic substitution reaction where benzene-1,3-diamine reacts with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-Allyl-benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

    Benzene-1,3-diamine: Lacks the allyl group but shares the aromatic diamine structure.

    N-Allyl-benzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.

    N-Allyl-benzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.

Uniqueness: N-Allyl-benzene-1,3-diamine is unique due to the specific positioning of the allyl group and the amino groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and properties that may not be observed in its analogs.

Properties

CAS No.

34884-70-3

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-N-prop-2-enylbenzene-1,3-diamine

InChI

InChI=1S/C9H12N2/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6,10H2

InChI Key

JKUXACMDIOGCIN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC(=C1)N

Origin of Product

United States

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